Lipophilicity Tuning: LogP of the Butyryl Derivative vs. Acetyl and Benzoyl Analogs
The predicted octanol-water partition coefficient (LogP) for N'-(4-nitrophenyl)butanehydrazide is 2.83, compared to 1.83 for the acetyl analog (N'-(4-nitrophenyl)acetohydrazide, CAS 2719-13-3) and an estimated 3.2 for the benzoyl analog (N'-(4-nitrophenyl)benzohydrazide, CAS 1088-95-5) . This positions the butyryl compound within the optimal LogP window of 2–3.5 frequently associated with balanced aqueous solubility and passive membrane diffusion in cell-based assays [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.83 (predicted) |
| Comparator Or Baseline | Acetyl analog LogP = 1.83; Benzoyl analog LogP ≈ 3.2 (estimated from benzoic acid hydrazide scaffold) |
| Quantified Difference | ΔLogP ≈ +1.0 vs. acetyl; ΔLogP ≈ −0.4 vs. benzoyl |
| Conditions | Computed LogP values from ChemSrc and Molinspiration-based algorithms; experimental validation not available for this specific series. |
Why This Matters
For procurement in cell-permeability-dependent assays, the butyryl derivative offers a quantifiably intermediate lipophilicity that neither the overly hydrophilic acetyl analog nor the excessively lipophilic benzoyl analog can replicate, reducing the risk of false negatives from poor membrane penetration or false positives from non-specific membrane partitioning.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
